molecular formula C11H16N2O2 B1453748 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1216040-23-1

1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1453748
CAS No.: 1216040-23-1
M. Wt: 208.26 g/mol
InChI Key: CMJHVRCMIMFJKX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with cyclopentyl, methyl, and carboxylic acid groups

Mechanism of Action

Target of Action

The primary targets of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . .

Mode of Action

It is known that pyrazole derivatives can interact with various enzymes and receptors in the body . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the targets.

Biochemical Pathways

Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can vary widely and would depend on the specific targets of the compound.

Pharmacokinetics

The compound’s predicted properties include a melting point of 273 °c and a boiling point of 3683±370 °C . The compound is predicted to have a density of 1.321±0.06 g/cm3 . These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.

Result of Action

Based on the known activities of other pyrazole derivatives, it can be hypothesized that the compound may have a variety of effects depending on its specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity. The compound is predicted to be stable under normal storage conditions (sealed in dry, room temperature) .

Biochemical Analysis

Biochemical Properties

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit interactions with cyclooxygenase enzymes, which are involved in the inflammatory response . The nature of these interactions often involves inhibition of enzyme activity, leading to reduced production of pro-inflammatory mediators.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . This modulation can lead to altered gene expression profiles and changes in cellular metabolism, impacting cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of target enzymes and preventing substrate access . This inhibition can result in decreased enzyme activity and subsequent downstream effects on cellular processes. Additionally, pyrazole derivatives can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo metabolic degradation, leading to the formation of active or inactive metabolites . These temporal changes can impact the compound’s efficacy and safety in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may retain or alter the compound’s biological activity. The effects on metabolic flux and metabolite levels are important considerations for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the nucleus or mitochondria . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where the cyclopentyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.

Scientific Research Applications

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Comparison: 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its cyclopentyl substitution, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJHVRCMIMFJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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